(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
Description
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a synthetic acrylate derivative with a molecular formula of C₂₅H₃₀N₂O₂ and a molecular weight of 390.53 g/mol . Its structure features a pyrrolidine ring linked to an isoindolin-5-yl moiety via an ethyl chain, coupled with an ethyl acrylate group attached to a phenyl ring. This compound is cataloged under MDL number MFCD26403977, indicating its use in specialized chemical research .
Properties
IUPAC Name |
ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIYFNSIAUVFH-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Isoindolin-5-yl Ethyl Fragment
The isoindolin-5-yl ethyl fragment can be synthesized via intramolecular cyclization of suitable amino acid derivatives or through direct cyclization of ortho-aminobenzyl derivatives with appropriate electrophiles.
- Starting from 2-aminobenzyl derivatives, cyclization with ethyl chloroformate or ethyl bromide under basic conditions yields isoindolin-5-yl derivatives.
- Alternatively, condensation of isoindoline-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent (e.g., DCC) facilitates ester formation.
Construction of the Pyrrolidin-2-yl Phenyl Moiety
This step involves the synthesis of a substituted pyrrolidine ring linked to a phenyl group:
- Pyrrolidine ring formation: Achieved via cyclization of amino acids or through Mannich-type reactions.
- Coupling to phenyl: Utilizing Suzuki coupling with a phenyl boronic acid derivative and a halogenated pyrrolidine precursor under palladium catalysis.
Coupling of Heterocyclic and Aromatic Components
The heterocyclic fragment (isoindolin-5-yl ethyl) is coupled with the pyrrolidin-2-yl phenyl intermediate via:
- Palladium-catalyzed cross-coupling reactions: Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.
- Reaction conditions: Typically performed in polar aprotic solvents such as DMF or DMSO, with bases like K2CO3 or Cs2CO3, at elevated temperatures (80–120°C).
Formation of the Acrylate Ester
The final step involves esterification:
- Esterification of the carboxylic acid: Using ethyl alcohol with catalytic amounts of sulfuric acid or via carbodiimide-mediated coupling.
- Alternatively, direct esterification: Under reflux with ethyl alcohol and a Dean-Stark apparatus to remove water.
Data Table Summarizing Preparation Methods
Research Findings and Notes
Efficiency and Yield: The synthetic route's efficiency depends on the choice of coupling reagents and reaction conditions. Suzuki coupling typically provides yields exceeding 70% under optimized conditions.
Selectivity: Site-selectivity is achieved through the use of directing groups and protecting groups, especially during cyclization steps.
Purification: Final compounds are purified via column chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.
Innovations: Recent patents describe the use of novel catalysts and greener solvents to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multi-step organic reactions. Key steps include:
- Preparation of Isoindolin Derivative : The process begins with the synthesis of isoindolin derivatives.
- Pyrrolidine Reaction : The isoindoline compound is then reacted with a pyrrolidine derivative.
- Esterification : The final step involves esterification with ethyl acrylate, often using sodium hydride as a base and tetrahydrofuran as a solvent to optimize yield and purity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Achievable through hydrogen gas in the presence of palladium catalysts.
- Substitution : Nucleophilic substitution reactions can occur at the ester group or aromatic ring.
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions enhances its utility in developing novel compounds.
Biology
The compound shows potential in biological applications, particularly in drug development due to its unique structural characteristics. It is being investigated for its interactions with specific molecular targets, which may lead to therapeutic effects against various diseases.
Medicine
Preliminary studies suggest that this compound could modulate signaling pathways relevant to cancer and other conditions. Its potential as an anti-cancer agent is particularly noteworthy, warranting further investigation into its mechanisms of action.
Industry
The compound may also find applications in material science, particularly in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Research has indicated that this compound exhibits significant biological activity. For example:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares core acrylate and aromatic motifs with several analogs, but key substituents influence its physicochemical and pharmacological properties:
Key Observations:
- Isoindolin Derivatives : The target compound and 13g’ both incorporate isoindolin moieties. However, 13g’ features a trifluoroethyl group and a ketone (1-oxo), which may enhance metabolic stability and electron-withdrawing effects compared to the target compound’s pyrrolidine-ethyl substituent .
- Aromatic Substituents : Compounds like 7j and 3 include tert-butylphenyl groups , which increase lipophilicity and may improve membrane permeability. The target compound’s phenyl-pyrrolidine linkage could offer distinct steric or electronic interactions in biological systems .
Pharmacological Potential
- BACE1 Inhibition: Compounds like 7j and 7k demonstrate BACE1 inhibitory activity, critical for reducing amyloid-beta plaques in Alzheimer’s disease. The target compound’s lack of a chromen-4-one or phenolic group may limit similar activity, but its pyrrolidine-isoindolin scaffold could target other enzymes .
- Trifluoroethyl Effects : The trifluoroethyl group in 13g’ may enhance binding affinity or pharmacokinetic properties compared to the target compound’s ethyl-pyrrolidine chain .
Computational and Structural Insights
While crystallographic data for the target compound are absent, software like SHELXL () and ORTEP-3 () are widely used for small-molecule refinement. Structural comparisons with analogs could clarify conformational preferences or intermolecular interactions .
Biological Activity
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a complex organic compound with significant potential in biological applications. Its unique structure integrates multiple functional groups, which may influence its biological activity and therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate. Its molecular formula is , with a molecular weight of 390.52 g/mol . The compound features an isoindoline moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of isoindolin derivatives followed by reactions with pyrrolidine derivatives and subsequent esterification with ethyl acrylate. The process can be optimized for yield and purity using advanced synthetic techniques .
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest potential modulation of signaling pathways relevant to various diseases, although detailed mechanisms require further investigation .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The isoindoline structure is associated with neuroprotective properties, potentially benefiting conditions like neurodegeneration .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, neuroprotective |
| Piperine | Alkaloid from black pepper | Anti-inflammatory, antioxidant |
| Nintedanib | Tyrosine kinase inhibitor | Anticancer |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar compounds highlighted their ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a similar pathway for this compound .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of isoindoline derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death through the activation of antioxidant pathways, positioning this compound as a candidate for further neuroprotective studies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity Assessment Method |
|---|---|---|---|
| Core formation | CMDA, DMDAAC, APS, 70°C, 6h | 60–75% | NMR, FTIR |
| Acrylate functionalization | Ethyl acrylate, DMF, 100°C, 12h | 50–65% | HPLC, ESI-MS |
Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
Methodological Answer:
A combined analytical approach is critical:
- NMR spectroscopy : Use - and -NMR to resolve aromatic protons (isoindolin/pyrrolidin rings) and ester groups. For example, the acrylate’s (E)-configuration shows characteristic coupling constants () .
- X-ray crystallography : To confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in isoindolin motifs, as demonstrated in pyrrolo-pyrimidine derivatives) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
Q. Key Considerations :
- For crystallography, slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- DFT calculations (B3LYP/6-311++G**) can supplement spectral assignments .
Advanced: How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
Solvent modeling : Use PCM (Polarizable Continuum Model) in DFT to account for solvent polarity’s impact on NMR chemical shifts .
Validation via X-ray : Compare computed geometries with crystallographic bond lengths/angles (e.g., pyrrolidin ring puckering parameters) .
Case Example :
In a study of similar acrylates, MD simulations revealed a 10° deviation in dihedral angles between DFT gas-phase predictions and X-ray data, resolved by incorporating solvent effects .
Advanced: What in silico approaches are effective for predicting pharmacological activity and binding mechanisms?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases (isoindolin derivatives often modulate neurotransmitter receptors) .
- Pharmacophore modeling : Identify critical H-bond acceptors (acrylate oxygen) and hydrophobic regions (pyrrolidin-phenyl motifs) .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP < 5 for blood-brain barrier penetration) .
Validation :
Compare in silico results with in vitro assays (e.g., enzyme inhibition IC) to refine models. For example, a hybrid acrylate-quercetin compound showed <10% deviation between predicted and experimental IC values .
Methodological: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Follow a four-stage framework:
Derivative synthesis : Systematically modify substituents (e.g., isoindolin’s N-alkyl groups, acrylate’s ester chain) .
Physicochemical profiling : Measure logP, solubility, and stability (accelerated degradation studies at 40°C/75% RH) .
Biological screening : Prioritize assays based on computational predictions (e.g., kinase inhibition, cytotoxicity) .
Data integration : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. Example Design :
| Modification Site | Variable Groups | Assay Endpoints |
|---|---|---|
| Isoindolin N-substituent | Methyl, ethyl, benzyl | IC (μM) vs. kinase X |
| Acrylate ester | Ethyl, propyl, tert-butyl | Solubility (mg/mL) |
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Co-crystallization agents : Use crown ethers or thioureas to stabilize flexible pyrrolidin-ethyl chains .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions reduces disorder .
- Synchrotron radiation : Enhances resolution for low-electron-density regions (e.g., acrylate ester moieties) .
Case Study :
A bromo-acrylate analog achieved 0.54 Å resolution by co-crystallizing with 18-crown-6, resolving ethyl chain disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
